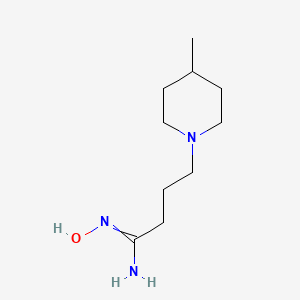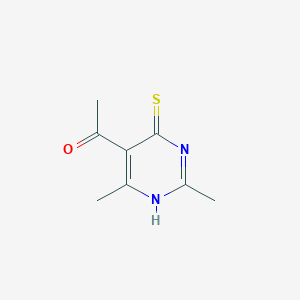![molecular formula C11H10N4OS B11724815 N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)
N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 2-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It has potential use as a pesticide or herbicide, given its ability to interfere with biological processes in pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, disrupting their normal function .
類似化合物との比較
Similar Compounds
- N’-[(2-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N’-[(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the ring contribute to its reactivity and ability to form stable complexes with metal ions, making it valuable in various applications .
特性
分子式 |
C11H10N4OS |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16) |
InChIキー |
DCHJBOSLQRMIFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)




![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)


